molecular formula C13H17ClN2O3S B5567487 (3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone

(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone

Cat. No.: B5567487
M. Wt: 316.80 g/mol
InChI Key: JGGSQGNJEMUKBT-UHFFFAOYSA-N
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Description

“1-(3-chlorobenzoyl)piperazine” is a chemical compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.153 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of “1-(3-chlorobenzoyl)piperazine” is C11H14Cl2N2O . For a more detailed structure analysis, you might need to refer to the specific resources or databases that provide molecular structure information.


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(3-chlorobenzoyl)piperazine” include a molecular weight of 261.153 . For more detailed physical and chemical properties, you might need to refer to specific resources or databases that provide such information.

Scientific Research Applications

Novel Antidepressant Agents

Research into the oxidative metabolism of novel antidepressants, such as Lu AA21004, highlights the role of compounds structurally related to 1-(3-chlorobenzoyl)-4-(ethylsulfonyl)piperazine. These studies elucidate the enzymatic pathways involved in the metabolism of potential antidepressant candidates, offering insights into their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

Compounds structurally similar to 1-(3-chlorobenzoyl)-4-(ethylsulfonyl)piperazine have been explored for their antimicrobial and antifungal activities. For instance, novel triazole derivatives incorporating elements of piperazine have demonstrated promising antimicrobial properties, offering a potential framework for the development of new antimicrobial agents (Bektaş et al., 2010).

Receptor Ligands for Cognitive Disorders

Investigations into novel piperazine derivatives have identified compounds with high binding affinities for serotonin receptors (5-HT6), suggesting potential applications in treating cognitive disorders. These findings underscore the therapeutic potential of piperazine-based compounds in neuropsychiatric and neurodegenerative diseases (Park et al., 2011).

Hyperbranched Polymers

The versatility of piperazine derivatives extends beyond pharmacological applications, as illustrated by their role in the synthesis of hyperbranched polymers. These polymers, derived from reactions involving piperazine, have potential applications in materials science, offering novel properties and functionalities (Yan & Gao, 2000).

Future Directions

As for future directions, “1-(3-chlorobenzoyl)piperazine” and similar compounds could continue to be valuable building blocks in organic synthesis . They might also find applications in the development of new drugs and drug delivery devices.

Properties

IUPAC Name

(3-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)16-8-6-15(7-9-16)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGSQGNJEMUKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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